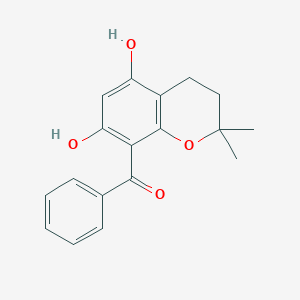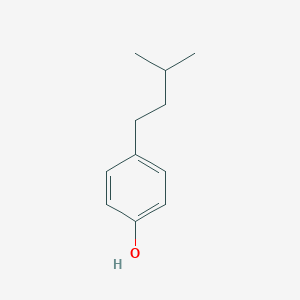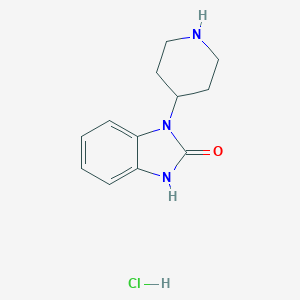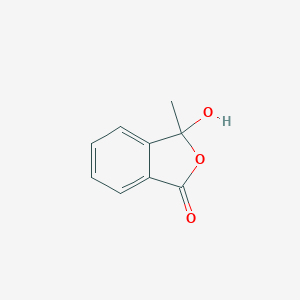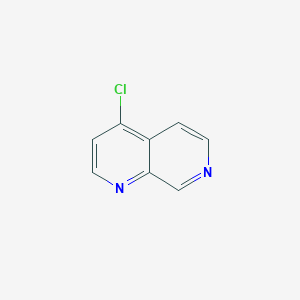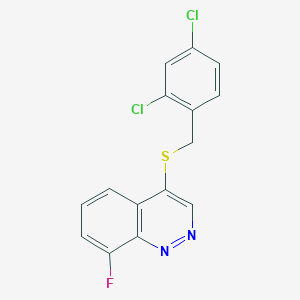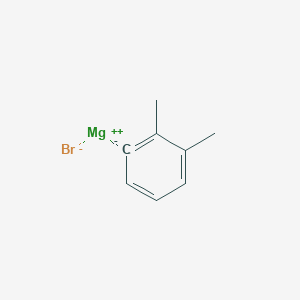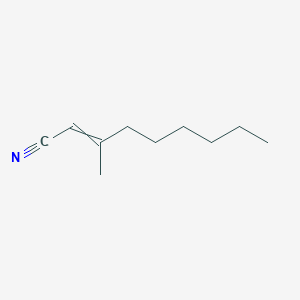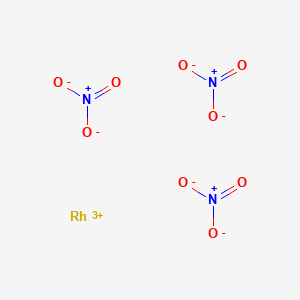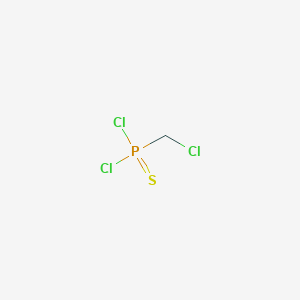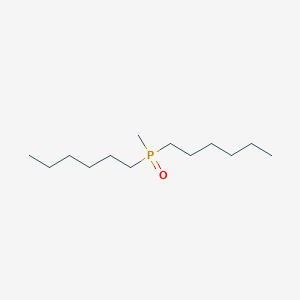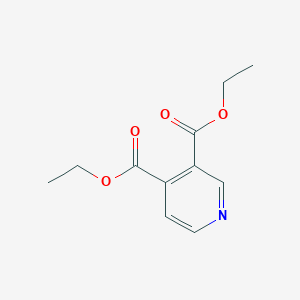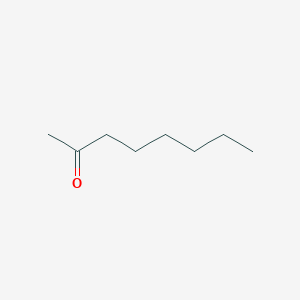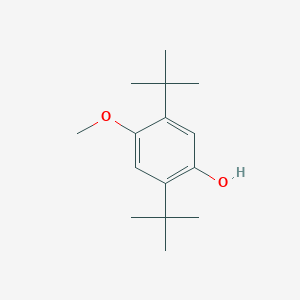
2,5-Di-tert-butyl-4-methoxyphenol
描述
2,5-Di-tert-butyl-4-methoxyphenol is a chemical compound that is related to various phenolic compounds studied for their potential applications and chemical properties. While the specific compound is not directly mentioned in the provided papers, the related compounds and their reactions can give insights into the behavior and characteristics of 2,5-Di-tert-butyl-4-methoxyphenol.
Synthesis Analysis
The synthesis of related compounds involves the dehydration of 2-tert-butyl-4-methoxy-phenol to obtain deep-blue solutions from which various peroxides can be isolated . The synthesis process is sensitive to conditions such as temperature, which affects the tautomery-equilibrium of the resulting compounds .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-hydroxymethyl-4-tert-butylphenol, has been determined using X-ray crystallography, revealing isomorphism with similar compounds and providing details on cell parameters and space groups . The tert-butyl substituent can exhibit disorder with multiple possible orientations .
Chemical Reactions Analysis
Chemical reactions involving tert-butoxy radicals and phenols have been studied, showing that tert-butoxy radicals react with phenols to yield phenoxy radicals . The rate of these reactions is influenced by the solvent and the presence of hydrogen bonding, which can decrease the reactivity of the phenolic O-H group .
Physical and Chemical Properties Analysis
The electrochemical oxidation of related compounds, such as 2,6-di-tert-butyl-4-methylphenol, in methanol has been explored, leading to the formation of side-chain-oxidized phenols and quinones . The product distribution varies with electricity consumption, indicating a complex reaction pathway . Additionally, the transformation mechanisms of phenolic compounds used as stabilizers for polyolefins have been studied, revealing the formation of various radicals and dimeric products .
Relevant Case Studies
Case studies involving the transformation mechanism of 2,6-di-tert-butyl-4-methylphenol, a stabilizer for polyolefins, show that it is primarily transformed into phenoxyl radicals and then into a variety of products, including coloured quinoide and quinonemethinoide compounds . The molecular docking of related Schiff bases with DNA suggests that these compounds can bind to DNA proteins through weak non-covalent interactions . The reversible dimerization of phenoxy radicals derived from 2-alkoxy-3,6-di-tert-butylphenols has been observed, with the equilibrium of this process being studied using EPR spectroscopy .
科学研究应用
Antioxidant Properties : This compound, also known as butylated hydroxyanisole (BHA), is extensively used for its antioxidant properties, particularly in the stabilization of edible fats. Its role in sodium and potassium balance in biological systems has also been explored (Denz & Llaurado, 1957).
Solvent Effects on Antioxidant Activities : The H-atom donating activities of various phenols, including 2,5-Di-tert-butyl-4-methoxyphenol, have been measured in different solvents. This study highlights the impact of solvent types on the antioxidant activities of these compounds (Barclay, Edwards & Vinqvist, 1999).
Biological Accumulation : The compound has been detected in human tissues, indicating its accumulation in the body from dietary sources. This study emphasizes the importance of understanding the long-term effects of such compounds on human health (Bianchi et al., 1997).
Synthesis and Chemical Reactions : Research has also been conducted on the synthesis of 2,5-Di-tert-butyl-4-methoxyphenol and its reactions, including the formation of zinc complexes and the interaction with radicals (Orio et al., 2010).
Electrochemical Studies : The electrochemical behavior of phenolic compounds, including 2,5-Di-tert-butyl-4-methoxyphenol, has been studied to understand their reaction mechanisms and potential applications in various fields (Webster, 2003).
安全和危害
属性
IUPAC Name |
2,5-ditert-butyl-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)10-9-13(17-7)11(8-12(10)16)15(4,5)6/h8-9,16H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLRQABPKFCXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173692 | |
| Record name | 2,5-Di-tert-butyl-4-hydroxyanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Di-tert-butyl-4-methoxyphenol | |
CAS RN |
1991-52-2 | |
| Record name | 2,5-Di-tert-butyl-4-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1991-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Di-tert-butyl-4-hydroxyanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Di-tert-butyl-4-hydroxyanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-di-tert-butyl-4-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DI-TERT-BUTYL-4-METHOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/593E9T2MWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

